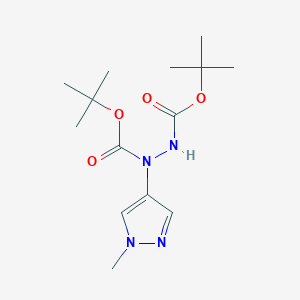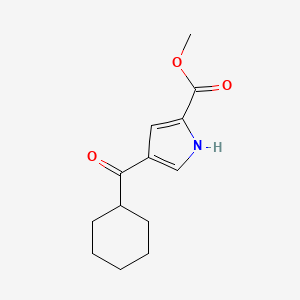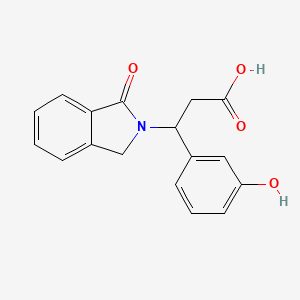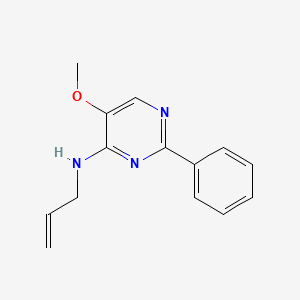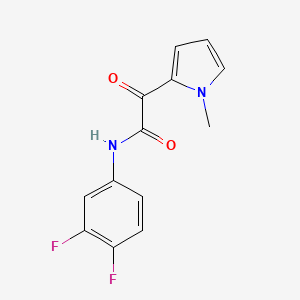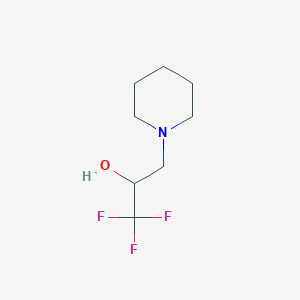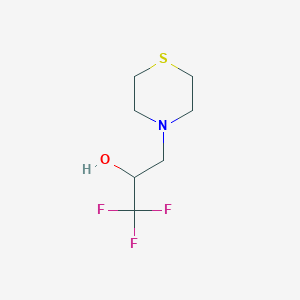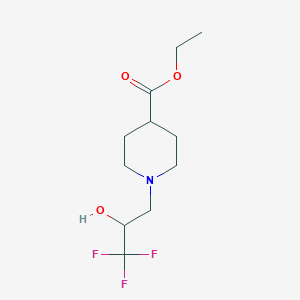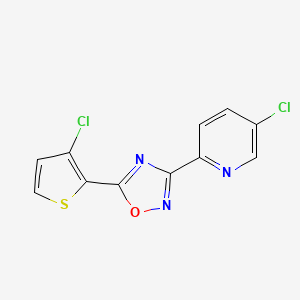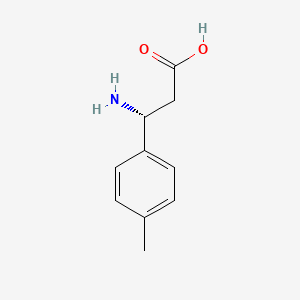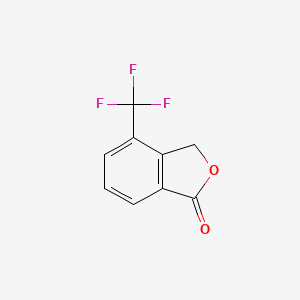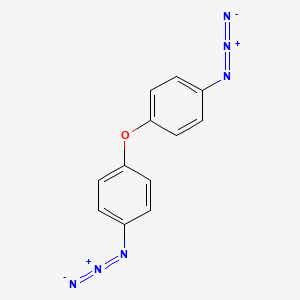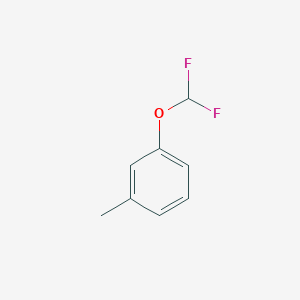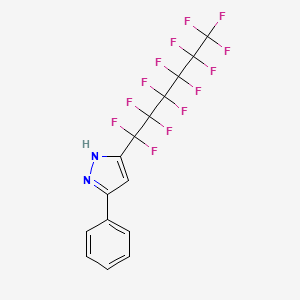
3-Perfluorohexyl-5-phenylpyrazole
描述
3-Perfluorohexyl-5-phenylpyrazole is a compound that has garnered significant attention due to its unique physical and chemical properties. It belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry. The molecular formula of this compound is C15H7F13N2, and it has a molecular weight of 462.21 g/mol.
作用机制
Target of Action
3-Perfluorohexyl-5-phenylpyrazole is a member of the phenylpyrazole class of insecticides . The primary targets of these compounds are the glutamate-activated chloride channels in insects .
Mode of Action
Phenylpyrazole insecticides, including this compound, function by blocking glutamate-activated chloride channels in insects . This blocking action disrupts the normal functioning of the insect’s nervous system, leading to paralysis and death .
Biochemical Pathways
It is known that the blocking of glutamate-activated chloride channels disrupts the normal functioning of the insect’s nervous system .
Result of Action
The primary result of the action of this compound is the disruption of the normal functioning of the insect’s nervous system, leading to paralysis and death . It should be noted that these compounds also have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health .
Action Environment
It is known that the structure and reactivity of pyrazoles can be influenced by environmental factors
生化分析
Biochemical Properties
3-Perfluorohexyl-5-phenylpyrazole plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body . The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity . Additionally, this compound has been shown to interact with flavin-dependent monooxygenase, another important enzyme involved in oxidative metabolism .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to specific transcription factors, thereby regulating the transcription of target genes involved in cellular metabolism and other vital processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to various biomolecules, including enzymes and receptors, leading to changes in their activity. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site . Additionally, this compound can activate or inhibit specific signaling pathways by interacting with receptors on the cell surface or within the cell . These interactions can result in changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects, while at higher doses, it can induce significant changes in cellular and physiological processes . For example, high doses of this compound have been shown to cause toxicity and adverse effects in animal models, including liver damage and alterations in metabolic pathways . It is important to determine the appropriate dosage range for this compound to avoid potential toxic effects while achieving the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes and flavin-dependent monooxygenase . These enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of various metabolites. The metabolic pathways of this compound can influence its overall biological activity and potential toxicity . Understanding these pathways is essential for predicting the compound’s behavior in biological systems and designing strategies for its safe and effective use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which play a key role in the efflux of xenobiotics and other compounds from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and accumulation in different tissues . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function within cells. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound to these organelles can influence its interactions with enzymes and other biomolecules, thereby affecting its overall biochemical activity . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can regulate the targeting and localization of this compound within cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Perfluorohexyl-5-phenylpyrazole typically involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This one-pot, three-component procedure is efficient and general, making it a popular method for preparing 3,5-disubstituted pyrazoles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of pyrazole synthesis, including the use of transition-metal catalysts and photoredox reactions, can be applied to scale up the production of this compound .
化学反应分析
Types of Reactions
3-Perfluorohexyl-5-phenylpyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazoles .
科学研究应用
3-Perfluorohexyl-5-phenylpyrazole has several scientific research applications, including:
Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the preparation of more complex heterocyclic systems.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of fluorinated compounds.
Industry: The compound’s stability and unique properties make it suitable for various industrial applications, including the development of new materials and surfactants.
相似化合物的比较
Similar Compounds
3-Perfluorohexyl-1,2-epoxypropane: This compound shares the perfluorohexyl chain but differs in its functional groups.
5-Amino-3-phenethylaminopyrazole: This compound has a similar pyrazole core but different substituents, leading to distinct properties and applications.
Uniqueness
3-Perfluorohexyl-5-phenylpyrazole is unique due to its combination of a perfluorohexyl chain and a phenylpyrazole core. This combination imparts unique physical and chemical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
3-phenyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F13N2/c16-10(17,9-6-8(29-30-9)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-6H,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNRZBDGGQYZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F13N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893403 | |
| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
510768-12-4 | |
| Record name | 3-(Perfluorohexyl)-5-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


